4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a fused imidazo[4,5-c]pyridine ring system, which is substituted with a 3-methylphenyl group and a carboxylic acid group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylphenylamine and pyridine derivatives.
Reaction Steps: The process involves multiple steps, including cyclization, oxidation, and carboxylation reactions.
Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions at different positions of the ring system can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidized derivatives may include hydroxyl and keto groups.
Reduced derivatives may feature amine or alcohol functionalities.
Substituted derivatives can have a wide range of functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds, while the imidazo[4,5-c]pyridine ring system can participate in π-π interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Imidazo[4,5-c]pyridines: These compounds share the fused ring system but may have different substituents.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Properties
IUPAC Name |
4-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-3-2-4-9(5-8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGPLKVLZKCBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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